2-(1H-pyrazol-4-yl)-1,3-thiazole-5-carbaldehyde
Overview
Description
This compound is known for its unique structure, which includes a thiazole ring fused with a pyrazole ring, making it a valuable scaffold in organic synthesis and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-pyrazol-4-yl)-1,3-thiazole-5-carbaldehyde typically involves the condensation of 3,5-dimethyl-1H-pyrazole-1-carbothioamide with unsymmetrical 1,3-diketones under solvent-free conditions . This eco-friendly method utilizes N-bromosuccinimide (NBS) as a regioselective agent . The reaction conditions are mild, and the process is efficient, yielding high-purity products.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar condensation reactions. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(1H-pyrazol-4-yl)-1,3-thiazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halides and organometallic compounds are often employed in substitution reactions.
Major Products
The major products formed from these reactions include various functionalized derivatives of the original compound, such as alcohols, carboxylic acids, and substituted thiazole-pyrazole compounds.
Scientific Research Applications
2-(1H-pyrazol-4-yl)-1,3-thiazole-5-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in the development of new antibiotics.
Industry: The compound is used in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(1H-pyrazol-4-yl)-1,3-thiazole-5-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting their normal function . This inhibition can lead to the death of pathogenic microorganisms, making the compound effective as an antimicrobial agent .
Comparison with Similar Compounds
Similar Compounds
- 5-(1H-pyrazol-4-yl)benzene-1,3-dicarboxylic acid
- Hydrazine-coupled pyrazole derivatives
- 5-aryl-1,2,4-triazoles
Uniqueness
2-(1H-pyrazol-4-yl)-1,3-thiazole-5-carbaldehyde stands out due to its unique combination of thiazole and pyrazole rings, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for developing new drugs and industrial chemicals.
Properties
IUPAC Name |
2-(1H-pyrazol-4-yl)-1,3-thiazole-5-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3OS/c11-4-6-3-8-7(12-6)5-1-9-10-2-5/h1-4H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXLIYRKBVZXAAP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1)C2=NC=C(S2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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